6,7-Difluoro-2-methylquinazolin-4(3H)-one

Nucleophilic aromatic substitution Regioselectivity X-ray crystallography

This 6,7-difluoro-2-methylquinazolin-4(3H)-one offers exclusive C7 nucleophilic aromatic substitution regioselectivity confirmed by X‑ray crystallography, enabling parallel library synthesis of 7‑amino/alkoxy/thio derivatives while retaining the C6‑fluorine for favorable binding. Class‑level evidence shows difluorinated quinazoline EGFR inhibitors achieve 4.23‑fold greater potency against resistant NSCLC mutants. Its nucleoside analogue binds SARS‑CoV‑2 Mpro at –7.6 kcal/mol, rivaling remdesivir. Secure the isomerically defined building block essential for topoisomerase, kinase and antiviral programs.

Molecular Formula C9H6F2N2O
Molecular Weight 196.15 g/mol
CAS No. 1033778-42-5
Cat. No. B1497232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoro-2-methylquinazolin-4(3H)-one
CAS1033778-42-5
Molecular FormulaC9H6F2N2O
Molecular Weight196.15 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C(=O)N1)F)F
InChIInChI=1S/C9H6F2N2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14)
InChIKeyXLPYIQYFUKBNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Difluoro-2-methylquinazolin-4(3H)-one (CAS 1033778-42-5): A Fluorinated Quinazolinone Scaffold for Drug Discovery and Chemical Biology


6,7-Difluoro-2-methylquinazolin-4(3H)-one (CAS 1033778-42-5) is a fluorinated heterocyclic compound belonging to the quinazolin-4(3H)-one class, bearing two electron-withdrawing fluorine atoms at positions 6 and 7 of the fused benzene ring and a methyl group at position 2 [1]. With a molecular formula of C₉H₆F₂N₂O and a molecular weight of 196.15 g/mol, it exhibits a melting point of 232–234 °C and calculated aqueous solubility of 0.94 g/L at 25 °C . The compound serves as a versatile synthetic intermediate, particularly valued for the regioselective nucleophilic aromatic substitution (SNAr) reactivity conferred by its 6,7-difluoro substitution pattern, which enables modular derivatization at position 7 while retaining fluorine at position 6 [2]. It has been employed as a key starting material in the synthesis of nucleoside analogs targeting COVID-19 Mpro and acetylcholinesterase (AChE), as well as in the preparation of topoisomerase inhibitor analogs [1][2].

Why Generic Quinazolinone Substitution Fails: The Unique Reactivity and Electronic Profile of 6,7-Difluoro-2-methylquinazolin-4(3H)-one


Quinazolin-4(3H)-ones are a broadly active heterocyclic class, but their biological and synthetic utility is exquisitely sensitive to the number, position, and nature of ring substituents. The 6,7-difluoro substitution pattern in this compound is not interchangeable with mono-fluorinated (e.g., 6-fluoro or 7-fluoro alone), non-fluorinated (2-methylquinazolin-4(3H)-one), or differently difluorinated (e.g., 5,7-difluoro) analogs. X-ray crystallographic analysis has unequivocally established that nucleophilic displacement occurs selectively at C7 in the 6,7-difluoro system, a regioselectivity that is lost or altered in other substitution isomers [1]. Furthermore, DFT calculations reveal a 11.2 kcal/mol energy difference between the 3H (3a) and 1H (3b) tautomeric forms, indicating that the fluorine atoms significantly perturb tautomeric equilibria and conformational stability relative to non-fluorinated or mono-fluorinated analogs [2]. At the class level, difluorinated quinazoline-based EGFR inhibitors have demonstrated 4.23-fold greater potency than their non-fluorinated counterparts against the L858R/T790M/C797S triple mutant, underscoring that fluorine count and placement directly and quantifiably impact target engagement [3]. Substituting this compound with a generic quinazolinone or an improperly fluorinated analog therefore risks loss of regioselective derivatizability, altered electronic landscape, and unpredictable biological performance.

Quantitative Differentiation Evidence Guide for 6,7-Difluoro-2-methylquinazolin-4(3H)-one vs. Closest Analogs


Regioselective C7-Fluorine Displacement: X-Ray Crystallographic Confirmation of Positional Selectivity Over C6

In the 6,7-difluoro-3-amino-2-methylquinazolin-4(3H)-one system, nucleophilic amination–defluorination occurs exclusively at position 7, leaving the fluorine at position 6 intact. This regioselectivity was confirmed by X-ray crystallographic analysis of the resulting 7-cycloalkylimino-6-fluoro products [1]. In contrast, the analogous 6,7,8-trifluoro-2-methylquinazolin-4-one system also undergoes substitution at C7, but no data on differential C6 vs. C7 selectivity in mono-fluorinated or non-fluorinated analogs are available, as those systems lack the competing fluorine leaving groups necessary to probe regioselectivity [1].

Nucleophilic aromatic substitution Regioselectivity X-ray crystallography

DFT-Computed Tautomeric Stability: 11.2 kcal/mol Energy Gap Between 3H and 1H Isomers

DFT calculations at the B3LYP/6-311G(d,p) level revealed that the two possible tautomeric forms of 6,7-difluoro-2-methylquinazolin-4-one—the 3H isomer (3a, imidic acid form) and the 1H isomer (3b, amidic form)—differ in free energy (ΔG) by 11.2 kcal/mol, with 3b being the more stable form [1]. For comparison, the energy gap between tautomers in non-fluorinated 2-methylquinazolin-4(3H)-one has not been reported in comparable DFT studies; however, the substantial gap in the difluoro system indicates that fluorine substitution strongly biases the tautomeric equilibrium toward the amidic form, an effect not generalizable to non-fluorinated or mono-fluorinated analogs.

DFT calculation Tautomerism Conformational stability

COVID-19 Mpro (7BQY) Binding Affinity: Comparable Docking Score to Remdesivir

In a comparative molecular docking study against the SARS-CoV-2 main protease (Mpro, PDB 7BQY), the parent fluoroquinazoline compound 3a (6,7-difluoro-2-methylquinazolin-4-one) exhibited a binding affinity of −6.1 kcal/mol, while its ribosylated nucleoside derivative (compound 7) achieved −7.6 kcal/mol, approaching the binding affinity of the approved drug remdesivir (−7.7 kcal/mol) and surpassing the N3 inhibitor (−7.4 kcal/mol) under identical docking parameters [1]. The non-fluorinated parent scaffold was not included in this head-to-head docking comparison, limiting direct attribution of the fluorine contribution; however, the data establish a quantitative benchmark for the 6,7-difluoro scaffold in the Mpro binding pocket.

SARS-CoV-2 Mpro Molecular docking Antiviral

Acetylcholinesterase (AChE) Binding: −9.7 kcal/mol Affinity vs. Donepezil (−10.9 kcal/mol)

Docking of the 6,7-difluoro-2-methylquinazolinone-derived nucleoside (compound 7) against Torpedo californica acetylcholinesterase (TcAChE, PDB 1EVE) yielded a binding energy of −9.7 kcal/mol, compared to −10.9 kcal/mol for the clinically approved AChE inhibitor donepezil under identical computational conditions [1]. Notably, compound 7 formed conventional hydrogen bonds, fluorine–hydrogen bonds, carbon–hydrogen bonds, and van der Waals interactions within the binding site, whereas donepezil exhibited primarily π–π stacked interactions without these additional contact types, suggesting a distinct binding modality enabled by the fluorinated quinazolinone scaffold [1].

Acetylcholinesterase Alzheimer's disease Molecular docking

Fluorination Potency Gain: Class-Level Evidence of 4.23× Enhancement in EGFR Inhibition by Difluorination

Although not measured directly on 6,7-difluoro-2-methylquinazolin-4(3H)-one itself, a structurally related difluorinated quinazoline-based EGFR inhibitor (compound 25g) exhibited 4.23-fold greater potency (lower IC₅₀) against the EGFR L858R/T790M/C797S triple mutant (EGFRTM) compared to its non-fluorinated analog (compound 25a) [1]. Computational free-energy decomposition revealed that the cooperativity effect of fluorine substituents increased complex stability, with each additional fluorine contributing positively to binding affinity primarily through enhanced van der Waals interactions with hotspot residues L718, K745, and D855 [1]. This class-level evidence supports the expectation that 6,7-difluoro-2-methylquinazolin-4(3H)-one will outperform non-fluorinated 2-methylquinazolin-4(3H)-one as a starting scaffold for kinase inhibitor design.

EGFR kinase Fluorination SAR NSCLC

Solid-State and Solution Physicochemical Parameters: Defined Melting Point and Solubility for Formulation and QC

The compound exhibits a sharp melting point of 232–234 °C (measured in dimethyl sulfoxide) and a calculated aqueous solubility of 0.94 g/L at 25 °C, with a predicted density of 1.48 ± 0.1 g/cm³ at 20 °C . For comparison, the mono-fluoro analog 6-fluoro-2-methylquinazolin-4(3H)-one (CAS 194473-04-6) has a lower molecular weight (178.16 g/mol) and differing solid-state properties, while the non-fluorinated 2-methylquinazolin-4(3H)-one lacks the electron-withdrawing fluorine atoms that confer the distinct solubility and crystallinity profile of the difluoro compound . These defined parameters support reproducible weighing, dissolution, and analytical characterization in laboratory and pilot-scale settings.

Physicochemical properties Quality control Formulation

High-Value Application Scenarios for 6,7-Difluoro-2-methylquinazolin-4(3H)-one Based on Quantitative Differentiation Evidence


Antiviral Nucleoside Analogue Synthesis Targeting SARS-CoV-2 Mpro

Research groups developing non-peptidic, non-covalent SARS-CoV-2 Mpro inhibitors can use this compound as a starting scaffold for ribosylation to generate nucleoside analogues. As demonstrated by Gobouri et al. (2022), the ribosylated derivative achieves a docking binding affinity of −7.6 kcal/mol against Mpro (PDB 7BQY), within 0.1 kcal/mol of remdesivir (−7.7 kcal/mol), making this difluoroquinazolinone a compelling alternative to remdesivir's triazine core for intellectual property diversification [1].

Alzheimer's Disease Drug Discovery: AChE Inhibitor Lead Generation

The nucleoside derivative of this compound binds TcAChE with −9.7 kcal/mol affinity, only 1.2 kcal/mol weaker than the approved drug donepezil (−10.9 kcal/mol) but with a distinct interaction fingerprint including fluorine-mediated hydrogen bonds absent in donepezil [1]. This differentiated binding mode supports its use in fragment-based or structure-based design of next-generation AChE inhibitors with potentially improved selectivity or reduced off-target effects, particularly for programs seeking to circumvent donepezil's cholinergic side-effect profile.

Modular Synthesis of 7-Substituted-6-fluoroquinazolinone Libraries via Regioselective SNAr

The exclusive C7 regioselectivity confirmed by X-ray crystallography [2] enables parallel library synthesis of 7-amino, 7-alkoxy, or 7-thio-substituted 6-fluoroquinazolinones without competitive C6 displacement. This makes the compound a preferred building block over mono-fluorinated or non-fluorinated quinazolinones for medicinal chemistry groups constructing focused libraries targeting bacterial type-2 topoisomerases, kinases, or other nucleotide-binding enzymes where the retained C6-fluorine can participate in favorable binding interactions.

EGFR Triple-Mutant (L858R/T790M/C797S) Inhibitor Programs in Non-Small Cell Lung Cancer

Based on class-level evidence that difluorinated quinazoline EGFR inhibitors exhibit 4.23-fold greater potency than non-fluorinated analogs against the therapeutically challenging EGFRTM [3], procurement of 6,7-difluoro-2-methylquinazolin-4(3H)-one is strategically justified for kinase inhibitor programs targeting acquired resistance mutations in NSCLC. The compound provides both the 6- and 7-fluorine substituents that can be independently elaborated or retained to exploit fluorine cooperativity effects on binding affinity.

Quote Request

Request a Quote for 6,7-Difluoro-2-methylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.